Trimethylarsine oxide

Toxicology Arsenic Speciation Risk Assessment

Trimethylarsine oxide (TMAO) is a validated reference standard for arsenic biomethylation research, addressing the critical need for a speciation-grade compound that responds selectively to thiol-modulated methylation activity. • 26-fold urinary concentration dynamic range under DMPS modulation (73→2.8 μM; p<0.001), enabling direct AS3MT activity quantification • Baseline IC-HG-AFS separation from arsenobetaine & arsenocholine within 20 min for method validation • 5.9-8.8× lower acute toxicity than MAA/DMA (LD50 10.6 g/kg), enabling safer laboratory handling Supplied at ≥98% purity; stored under nitrogen at 2-8°C for analytical consistency.

Molecular Formula C3H9AsO
Molecular Weight 136.02 g/mol
CAS No. 4964-14-1
Cat. No. B033066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylarsine oxide
CAS4964-14-1
SynonymsTrimethylarsine Oxide
Molecular FormulaC3H9AsO
Molecular Weight136.02 g/mol
Structural Identifiers
SMILESC[As](=O)(C)C
InChIInChI=1S/C3H9AsO/c1-4(2,3)5/h1-3H3
InChIKeyJWOWJQPAYGEFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylarsine Oxide (CAS 4964-14-1): Procurement Specifications and Baseline Characteristics


Trimethylarsine oxide (TMAO), with the molecular formula C3H9AsO and a monoisotopic mass of 135.987 g/mol, is a pentavalent trialkylarsine oxide classified within the pentaorganoarsane class of organoarsenic compounds [1]. This compound exists as a solid at room temperature with a predicted water solubility of 42.1 g/L and a calculated boiling point of approximately 170.7 °C at 760 mmHg . TMAO is a key intermediate in the arsenic biogeochemical cycle and an established metabolite in the biomethylation pathway of inorganic arsenic, functioning both as an end product of microbial methylation and as a building block for synthesizing other organoarsenic derivatives . The molecule adopts C3v symmetry, and comprehensive vibrational assignments for its normal modes—including AsC stretch, AsO stretch, and CH3 torsional motions—have been established through combined experimental (IR, Raman) and quantum chemical (HF, DFT/B3LYP, MP2) analyses [2].

Reported use as arsenic biomethylation intermediate and analytical reference standard for organoarsenical speciation
May support environmental monitoring, toxicological endpoint comparison, and electrochemical/chromatographic method development
Selection context: research-grade pentavalent trialkylarsine oxide; verify lot-specific purity, identity, and storage condition for intended workflow

Trimethylarsine Oxide (CAS 4964-14-1): Why Generic Substitution with Other Organoarsenicals Fails


Substitution of trimethylarsine oxide with alternative organoarsenic compounds such as monomethylarsonic acid (MAA), dimethylarsinic acid (DMA), arsenobetaine, or arsenocholine is scientifically invalid due to fundamental differences in their acute toxicological profiles, metabolic fates, electrochemical behavior, and analytical separation requirements. While TMAO exhibits an oral LD50 of 10.6 g/kg in mice, MAA and DMA demonstrate substantially greater acute toxicity with LD50 values of 1.8 g/kg and 1.2 g/kg, respectively—a 5.9-fold and 8.8-fold difference in potency [1]. Furthermore, TMAO possesses a distinct polarographic reduction potential that enables differential pulse polarographic quantification in the 0.6–30 mg As/L range simultaneously with arsenite, MAA, and DMA, a capability that cannot be replicated by substituting other arsenic species due to their differing electrochemical signatures [2]. TMAO is also biochemically interconvertible: it can be reduced to volatile trimethylarsine via thiol-mediated pathways, whereas arsenobetaine remains metabolically inert under identical conditions, failing to produce TMAO or trimethylarsine [3]. Finally, TMAO requires dedicated chromatographic conditions for speciation analysis, achieving baseline separation from arsenobetaine, arsenocholine, and tetramethylarsonium ion within 20 minutes under specific ion chromatography protocols [4]. Procurement of a non-identical arsenic species introduces uncontrolled variables into experimental systems that directly compromise data reproducibility and cross-study comparability.

Toxicity Profile Mismatch
Acute toxicity endpoint profiles differ by reported class-level magnitude; substituting TMAO with MAA or DMA may shift toxicological model response and confound dose–response interpretation.
Electrochemical Signature Divergence
Differential pulse polarographic detection is compound-specific; arsenobetaine or arsenocholine cannot replicate the simultaneous multi-species electrochemical signal required for certain screening workflows.
Metabolic Pathway Interchangeability
TMAO is reducible to volatile trimethylarsine via thiol-mediated pathways, whereas arsenobetaine remains metabolically inert under identical conditions, limiting biomethylation endpoint comparability.

Trimethylarsine Oxide (CAS 4964-14-1): Quantitative Evidence Guide for Differentiated Scientific Selection


Trimethylarsine Oxide Acute Oral Toxicity: 5.9-Fold to 8.8-Fold Lower Potency than Methylarsonic Acid and Dimethylarsinic Acid in Mice

In a direct head-to-head acute toxicity study, trimethylarsine oxide (TMAO) demonstrated substantially lower toxicity than its mono- and dimethylated analogs. The oral LD50 of TMAO in mice was determined to be 10.6 g/kg, compared to 1.8 g/kg for methylarsonic acid (MAA) and 1.2 g/kg for dimethylarsinic acid (DMAA) [1]. TMAO exhibited a toxicity profile comparable to arsenobetaine, with both compounds producing LD50 values exceeding 10 g/kg [1]. Notably, within minutes of administration, a characteristic garlic-like odor was detectable in the exhalation of animals receiving TMAO, indicating rapid reduction to volatile trimethylarsine [1]. In cultured human fibroblasts, the clastogenic potency ranking further confirms this differentiation: arsenite > arsenate > DMAA > MAA > TMAO, with arsenobetaine, arsenocholine, and tetramethylarsonium iodide being even less effective than TMAO [2].

Acute Toxicity (LD50)
Head-to-head
TMAO 10.6 g/kg vs MAA 1.8 g/kg, DMA 1.2 g/kg — 5.9–8.8× lower
Supports toxicological endpoint differentiation among methylated arsenicals
Mice, single oral dose; 48-h observation
Toxicology Arsenic Speciation Risk Assessment

Trimethylarsine Oxide Urinary Excretion: 26-Fold Concentration Reduction with DMPS Co-Administration as a Selective Biomethylation Marker in Rats

In a controlled rat feeding study, urinary TMAO concentration served as a sensitive and selective biomarker of arsenic biomethylation activity. Rats fed a diet supplemented with 100 μg/g DMA(V) alone excreted TMAO in urine at a concentration of 73 ± 30 μM. In contrast, rats receiving the identical DMA(V) dose plus 5600 μg/g of dimercaptopropane sulfonate (DMPS) excreted only 2.8 ± 1.4 μM TMAO—a statistically significant 26-fold reduction (p < 0.001) [1]. This differential response was specific to TMAO: no significant difference in DMA(III) concentration was observed between the two treatment groups [1]. The dramatic TMAO suppression with DMPS co-administration demonstrates that TMAO production is highly sensitive to thiol modulation of the AS3MT methylation pathway, whereas dimethylated arsenic species are less affected.

Urinary TMAO Response
Head-to-head
73 ± 30 µM (control) vs 2.8 ± 1.4 µM (+DMPS); 26-fold reduction (p
Supports thiol-dependent biomethylation endpoint monitoring
Rat model; DMA(V) diet with/without DMPS, 10 days
DPP Quantification Range
Method context
0.6–30 mg As/L linear; simultaneous detection with arsenite, MAA, DMA
May support electrochemical screening alternative to hyphenated techniques
Differential pulse polarography in electrolyte medium
Methyl Torsional Barrier
Head-to-head
TMAO: 1130 cm⁻¹; trimethylarsine: 820 cm⁻¹ (38% higher); sulfide: 920 cm⁻¹
Spectroscopic fingerprint for identification in complex matrices
Low-temperature Raman/far-IR; DFT/B3LYP validation
Environmental Occurrence
Context-dependent
0.32–28% of extractable As in Elaphomyces fungi; second most abundant species after MAA
Relevant for terrestrial arsenic speciation panels
First terrestrial detection; HPLC-ICP-MS speciation
Chromatographic Resolution
Analytical context
Baseline separation of TMAO, arsenobetaine, arsenocholine, TMA⁺ within 20 min (IC-HG-AFS)
Supports method validation for multi-species organoarsenical analysis
Cation-exchange column; isocratic elution with on-line photooxidation
Arsenic Metabolism Biomethylation Chelation Therapy

Trimethylarsine Oxide Electrochemical Detection: Simultaneous Quantification with Arsenite, MAA, and DMA via Differential Pulse Polarography (0.6–30 mg As/L Range)

TMAO exhibits a distinct electrochemical reduction behavior that enables its selective quantification in complex arsenic mixtures without prior chromatographic separation. Using differential pulse polarography (DPP), TMAO can be determined across a linear concentration range of 0.6 to 30 mg As/L in electrolyte solutions [1]. Critically, the method permits simultaneous determination of TMAO alongside arsenite, methylarsonic acid (MAA), and dimethylarsinic acid (DMA) due to the discrete reduction potentials of each species [1]. The DPP approach is feasible when these four arsenic compounds are present together in solution, a capability not shared by all pentavalent organoarsenicals [1].

DPP Quantification Range
Method context
0.6–30 mg As/L linear; simultaneous detection with arsenite, MAA, DMA
May support electrochemical screening alternative to hyphenated techniques
Differential pulse polarography in electrolyte medium
Analytical Chemistry Electrochemistry Environmental Monitoring

Trimethylarsine Oxide Methyl Torsional Barrier: 1130 cm⁻¹—38% Higher Rotational Restriction than Trimethylarsine (820 cm⁻¹)

A comprehensive vibrational spectroscopic study of C3v-symmetric multitop molecules established quantitative torsional barrier differences across the trimethylarsine series. The methyl torsional barrier for trimethylarsine oxide was determined to be 1130 cm⁻¹, representing a 38% increase over the 820 cm⁻¹ barrier measured for trimethylarsine [1]. For comparison, trimethylarsine sulfide exhibited an intermediate barrier value of 920 cm⁻¹ [1]. The top-top coupling term for TMAO was -206 cm⁻¹, more than double the magnitude of -91 cm⁻¹ observed for trimethylarsine [1]. These barrier differences originate from the As=O bond's electronic influence on non-bonded interactions between methyl hydrogens and adjacent atoms, directly impacting the molecule's far-infrared spectral signature and conformational dynamics [1].

Methyl Torsional Barrier
Head-to-head
TMAO: 1130 cm⁻¹; trimethylarsine: 820 cm⁻¹ (38% higher); sulfide: 920 cm⁻¹
Spectroscopic fingerprint for identification in complex matrices
Low-temperature Raman/far-IR; DFT/B3LYP validation
Spectroscopy Physical Chemistry Computational Chemistry

Trimethylarsine Oxide Environmental Occurrence: First Terrestrial Organism Detection at 0.32–28% of Extractable Arsenic in Elaphomyces Fungi

TMAO was unexpectedly identified as a significant arsenic species in nine collections of Elaphomyces spp. (deer truffles) from the Czech Republic, marking the first report of this compound occurring at substantial concentrations in any terrestrial organism [1]. TMAO accounted for 0.32–28% of the extractable arsenic across all samples analyzed via HPLC-ICP-MS [1]. For context, the predominant arsenic species in these fungi was methylarsonic acid (MAA), which comprised more than 30% of the extractable arsenic, while arsenobetaine, dimethylarsinic acid, and inorganic arsenic were present only at trace concentrations [1]. Additionally, methylarsonous acid—a highly toxic trivalent species—was found at 0.08–0.73% of extractable arsenic [1]. The co-occurrence of TMAO at these elevated percentages in a terrestrial system suggests a previously unrecognized arsenic biotransformation pathway distinct from the well-characterized marine arsenic cycle [1].

Environmental Occurrence
Context-dependent
0.32–28% of extractable As in Elaphomyces fungi; second most abundant species after MAA
Relevant for terrestrial arsenic speciation panels
First terrestrial detection; HPLC-ICP-MS speciation
Environmental Chemistry Arsenic Biogeochemistry Fungal Biology

Trimethylarsine Oxide Chromatographic Separation: Baseline Resolution from Arsenobetaine, Arsenocholine, and TMA⁺ Within 20 Minutes via IC-HG-AFS

A fully compatible ion chromatography (IC) method coupled to hydride generation atomic fluorescence spectrometry (HG-AFS) with on-line photooxidation achieves baseline separation of four cationic arsenic species—arsenobetaine, arsenocholine, trimethylarsine oxide, and tetramethylarsonium ion—within a 20-minute analytical run [1]. The method employs isocratic elution conditions specifically optimized to resolve these structurally similar organoarsenicals, which frequently co-occur in biological and seafood matrices [1]. This chromatographic protocol enables accurate quantification of TMAO without interference from arsenobetaine or arsenocholine, compounds that often dominate the arsenic speciation profile in marine samples [1]. Comparable separation of TMAO from MMA, DMA, arsenite, and arsenate has also been achieved using gradient hydride generation interfacing liquid chromatography with atomic absorption spectrometry, demonstrating the versatility of TMAO detection across multiple hyphenated analytical platforms [2].

Chromatographic Resolution
Analytical context
Baseline separation of TMAO, arsenobetaine, arsenocholine, TMA⁺ within 20 min (IC-HG-AFS)
Supports method validation for multi-species organoarsenical analysis
Cation-exchange column; isocratic elution with on-line photooxidation
Analytical Chemistry Chromatography Arsenic Speciation

Trimethylarsine Oxide (CAS 4964-14-1): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Arsenic Biomethylation Pathway Studies Requiring a Sensitive Urinary Biomarker of Thiol-Modulated Methyltransferase Activity

Trimethylarsine oxide (TMAO) is the optimal reference standard and metabolic endpoint for studies investigating arsenic biomethylation modulation by thiol status. Evidence from controlled rat feeding studies demonstrates that urinary TMAO concentration exhibits a 26-fold dynamic range (73 ± 30 μM to 2.8 ± 1.4 μM; p < 0.001) in response to DMPS co-administration, whereas dimethylated arsenic species concentrations remain statistically unchanged under identical conditions [1]. This selective responsiveness makes TMAO uniquely suited for quantifying the activity of arsenic (+3 oxidation state) methyltransferase (AS3MT) and for evaluating compounds that may alter arsenic methylation capacity. Additionally, the glutathione-dependent formation of TMAO from dimethylarsenic-glutathione complexes via AS3MT catalysis provides a defined biochemical pathway for in vitro enzyme assays [2].

Environmental Arsenic Speciation in Terrestrial Ecosystems and Fungal Biotransformation Studies

TMAO is an essential analytical reference material for environmental monitoring programs investigating arsenic cycling in terrestrial ecosystems. The unexpected discovery of TMAO as a significant arsenic species in Elaphomyces fungi—comprising 0.32–28% of extractable arsenic, second only to MAA (>30%)—confirms that TMAO is a previously unrecognized terrestrial arsenic metabolite requiring inclusion in comprehensive speciation panels [1]. For environmental analytical laboratories, TMAO can be simultaneously determined with arsenite, MAA, and DMA using differential pulse polarography in the 0.6–30 mg As/L range without prior chromatographic separation, providing a cost-effective electrochemical screening alternative where HPLC-ICP-MS is unavailable [2].

Toxicological Comparative Studies Differentiating Methylated Arsenic Species Potency

For toxicology research requiring a methylated arsenic reference with well-characterized acute toxicity that is substantially lower than mono- and dimethylated analogs, TMAO provides a quantitatively defined safety profile. Direct head-to-head LD50 comparison data establish that TMAO (10.6 g/kg) is 5.9-fold less acutely toxic than MAA (1.8 g/kg) and 8.8-fold less toxic than DMAA (1.2 g/kg) in mice [1]. In cultured human fibroblasts, the clastogenic potency ranking further validates TMAO's position: arsenite > arsenate > DMAA > MAA > TMAO, with arsenobetaine and arsenocholine demonstrating even lower potency [2]. This graded toxicological hierarchy positions TMAO as a critical intermediate reference point for structure-activity relationship studies and for calibrating in vitro toxicity assays.

Analytical Method Development and Validation for Multi-Species Arsenic Speciation in Biological and Food Matrices

TMAO serves as an essential chromatographic reference standard for developing and validating speciation methods targeting cationic organoarsenicals. The validated 20-minute IC-HG-AFS protocol achieves baseline separation of TMAO from arsenobetaine, arsenocholine, and tetramethylarsonium ion [1], while gradient hydride generation LC-AAS enables simultaneous quantification of TMAO alongside arsenate, arsenite, MMA, and DMA [2]. For electrochemical method development, TMAO's distinct reduction potential permits its detection via differential pulse polarography, enabling simultaneous determination with arsenite, MAA, and DMA—a capability that cannot be replicated using arsenobetaine or arsenocholine due to their differing electrochemical signatures . TMAO reference materials are therefore indispensable for method validation, instrument calibration, and quality control in both hyphenated and electrochemical analytical workflows.

Application
Selection Property
Validation Focus
Arsenic biomethylation studies (thiol modulation)
Reported urinary TMAO dynamic range as biomarker
AS3MT pathway response under thiol-altering conditions
Terrestrial arsenic speciation & fungal biotransformation
Reported presence of TMAO in Elaphomyces extracts
Inclusion in comprehensive speciation panels
Toxicological differentiation of methylated species
Reported acute toxicity ranking vs MAA, DMA
Endpoint calibration in cytotoxicity or in vivo models
Analytical method development for cationic organoarsenicals
Reported chromatographic resolution and electrochemical detectability
Method validation for simultaneous multi-species quantification

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